molecular formula C8H7BrFNO2 B1463528 Ethyl 2-bromo-3-fluoropyridine-4-carboxylate CAS No. 1214332-69-0

Ethyl 2-bromo-3-fluoropyridine-4-carboxylate

Cat. No. B1463528
M. Wt: 248.05 g/mol
InChI Key: QHJFMIDZCWWGTC-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-fluoropyridine-4-carboxylate is a chemical compound with the CAS Number: 1214332-69-0. It has a molecular weight of 248.05 and its IUPAC name is ethyl 2-bromo-3-fluoroisonicotinate .


Molecular Structure Analysis

The InChI code for Ethyl 2-bromo-3-fluoropyridine-4-carboxylate is 1S/C8H7BrFNO2/c1-2-13-8(12)5-3-4-11-7(9)6(5)10/h3-4H,2H2,1H3 and the InChI key is QHJFMIDZCWWGTC-UHFFFAOYSA-N .

Scientific Research Applications

1. Synthesis of Fluorinated Pyridines

  • Application Summary: Fluorinated pyridines are used in the synthesis of pharmaceuticals and agrochemicals due to their favourable chemical and biological properties . The introduction of a fluorine atom in a molecule does not result in a considerable change in the size or the shape of the compound .
  • Methods of Application: The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .
  • Results or Outcomes: The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years .

2. Synthesis of Methyl 3-Fluoropyridine-4-carboxylate

  • Application Summary: The nitro group of methyl 3-nitropyridine-4-carboxylate has successfully been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .
  • Methods of Application: The electron-poor pyridyl aromatic system in combination with the anion stabilizing carbonyl group in the ortho position makes the 3-nitro substituent a good leaving group .
  • Results or Outcomes: The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years .

3. Fluorinated Benzonitrile Building Block

  • Application Summary: Fluorinated benzonitrile is used as a building block in organic synthesis . It is particularly useful in the field of medicinal chemistry and drug discovery .
  • Methods of Application: The specific methods of application would depend on the particular synthesis or drug discovery process being undertaken .
  • Results or Outcomes: The use of fluorinated benzonitrile can lead to the development of new pharmaceutical compounds .

4. Synthesis of Herbicides and Insecticides

  • Application Summary: Fluorinated pyridines have been used as starting materials for the synthesis of some herbicides and insecticides .
  • Methods of Application: The specific methods of application would depend on the particular herbicide or insecticide being synthesized .
  • Results or Outcomes: The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years .

5. Synthesis of Janus-type organoiridium complex

  • Application Summary: 2-Bromo-4-fluoropyridine is used to synthesize a Janus-type organoiridium complex, bearing both hole- and electron-transporting moieties .
  • Methods of Application: The specific methods of application would depend on the particular synthesis process being undertaken .
  • Results or Outcomes: The development of new and efficient methods for the preparation of organoiridium complexes has got increased attention in recent years .

6. Synthesis of Trifluoromethylpyridines

  • Application Summary: Trifluoromethylpyridines are used as key intermediates in the synthesis of several commercial products .
  • Methods of Application: The specific methods of application would depend on the particular synthesis process being undertaken .
  • Results or Outcomes: The development of new and efficient methods for the preparation of trifluoromethylpyridines has got increased attention in recent years .

properties

IUPAC Name

ethyl 2-bromo-3-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)5-3-4-11-7(9)6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJFMIDZCWWGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-3-fluoropyridine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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